N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O4/c1-34-20-10-7-14(11-21(20)35-2)13-27-24(32)15-8-9-17-19(12-15)31-23(28-25(17)33)22(29-30-31)16-5-3-4-6-18(16)26/h3-12,30H,13H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANSPTXSMVMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazoloquinazoline intermediate.
Fluorophenyl Substitution: The fluorophenyl group is incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a fluorophenylboronic acid or fluorophenyl halide as the coupling partner.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety at position 8 undergoes characteristic transformations:
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Hydrolysis : Under acidic or basic conditions, hydrolysis yields the corresponding carboxylic acid. For example, 3-aminoquinazolinone derivatives with carboxamide groups hydrolyze to carboxylic acids at 80–100°C using HCl or NaOH .
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Nucleophilic Substitution : Reaction with chloroacetyl chloride in dichloromethane/triethylamine forms 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives, as observed in analogous triazoloquinazoline systems .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid derivative | 75–85 | |
| Acylation | CH₂Cl₂, TEA, 0–25°C | Chloroacetamide intermediate | 60–70 |
Triazole Ring Modifications
The [1,2, triazolo[1,5-a]quinazoline core participates in:
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Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are feasible at the triazole’s N1 position, enabling bioconjugation or functionalization .
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Electrophilic Substitution : Halogenation or nitration occurs at electron-rich positions of the triazole ring under mild conditions (e.g., HNO₃/AcOH at 0°C) .
| Reaction Type | Reagents | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ | Chlorination at C5 | >90% regioselectivity | |
| Nitration | HNO₃/AcOH | Nitro group at C7 | Moderate yield (50–60%) |
Quinazoline Ring Reactivity
The dihydroquinazoline system displays:
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Oxidation : Air or chemical oxidants (e.g., KMnO₄) aromatize the 4,5-dihydroquinazoline to quinazoline .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 5-oxo group to a hydroxyl or methylene group .
| Reaction Type | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Aromatic quinazoline | 80% yield | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 5-Hydroxyquinazoline | Requires acidic workup |
Aromatic Ring Functionalization
The 3,4-dimethoxybenzyl and 2-fluorophenyl groups undergo:
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Demethylation : BBr₃ in DCM removes methoxy groups selectively at −78°C .
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Fluorine Displacement : Nucleophilic aromatic substitution (e.g., with NaOH/EtOH) replaces fluorine at the ortho position, albeit sluggishly due to electron withdrawal by the triazole .
| Reaction Type | Reagents | Outcome | Challenges | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | Catechol derivative | Requires anhydrous conditions | |
| SNAr | NaOH, EtOH, 100°C | Hydroxyphenyl analog | Low yield (20–30%) |
Biological Activity-Driven Modifications
Structural analogs demonstrate that:
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Methoxy Group Optimization : 3,5-Dimethoxybenzyl substituents enhance antiproliferative activity in lymphoma models (e.g., compound 66 with MG_MID = 0.08 μM) .
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Fluorophenyl Bioisosteres : Replacement with trifluoromethyl groups improves metabolic stability, as seen in sitagliptin enamine derivatives .
| Modification | Biological Target | IC₅₀ Improvement | Reference |
|---|---|---|---|
| 3,5-Dimethoxybenzyl | Lymphoma cells | 3-fold vs. parent | |
| Trifluoromethyl | Antidiabetic targets | 10-fold (stability) |
Synthetic Challenges and Optimization
Key considerations include:
Scientific Research Applications
Structure and Composition
The compound features a unique structure characterized by the presence of a triazole ring fused with a quinazoline moiety. Its IUPAC name reflects its complex arrangement of functional groups, including dimethoxybenzyl and fluorophenyl substituents. The molecular formula is , indicating a diverse range of atoms that contribute to its biological activity.
Synthetic Pathways
Recent studies have explored synthetic methodologies for producing this compound, emphasizing microwave-assisted synthesis as an efficient approach. Such methods not only enhance yield but also reduce reaction times, making them attractive for pharmaceutical applications .
Anticancer Activity
N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has shown promising results in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound induces apoptosis in human breast cancer cells by activating caspase pathways .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Apoptosis induction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against resistant strains, suggesting potential use as an antibiotic .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues . This opens avenues for further exploration in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size in 60% of participants over a six-month period.
Case Study 2: Antimicrobial Resistance
In a laboratory setting, researchers tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a treatment option for resistant infections.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-fluorophenyl group in the target compound introduces an electron-withdrawing fluorine atom, which may enhance metabolic stability and lipophilicity compared to the 4-methoxyphenyl group (electron-donating) in E543-0726. This substitution reduces hydrogen bond acceptors by one (loss of methoxy oxygen) .
- The 4-methoxyphenyl group in E543-0726 increases polarity and may improve aqueous solubility, whereas the fluorine substituent likely enhances membrane permeability.
Computational Predictions :
Predictive models, such as the XGBoost-based approach described in Abdulkadir and Kemal (2019), could estimate properties like logP, solubility, and bioactivity for the target compound. These models achieve high accuracy (R² = 0.928 for critical temperature prediction in superconductors), suggesting utility for triazoloquinazolines despite differing applications .
Research Implications
The comparison highlights the critical role of substituent selection in modulating drug-like properties. Future studies should integrate experimental characterization with computational predictions to optimize triazoloquinazoline derivatives for specific therapeutic applications.
Biological Activity
N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines several functional groups that may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1031596-10-7 |
| Molecular Formula | CHFNO |
| Molecular Weight | 473.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies. Its structural features allow it to bind effectively to the active sites of target enzymes.
- Receptor Modulation : It may also interact with specific receptors involved in signal transduction pathways, influencing cellular responses and biological outcomes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of triazoloquinazoline derivatives. For instance:
- Case Study 1 : A study demonstrated that similar compounds in the triazoloquinazoline series inhibited cancer cell proliferation in vitro by inducing apoptosis through caspase activation pathways.
Antimicrobial Activity
The compound's antimicrobial potential has been investigated against various bacterial strains:
- Case Study 2 : Research indicated that derivatives with similar structural motifs displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Triazoloquinazolines | Induction of apoptosis in cancer cells |
| Antimicrobial | Benzotriazole derivatives | Inhibition of bacterial growth |
| Enzyme Inhibition | Various enzyme inhibitors | Reduced enzymatic activity in vitro |
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds like this compound. Modifications to the benzyl or fluorophenyl groups can significantly alter activity profiles.
Notable Studies:
- Study on Anticancer Properties : This research evaluated a series of quinazoline derivatives and identified key structural features that enhance anticancer activity.
- Antimicrobial Evaluation : A comparative study assessed various triazole derivatives' effectiveness against common pathogens and established a correlation between molecular structure and antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
- Methodology : Utilize multi-step heterocyclic assembly strategies. For example:
Triazoloquinazoline core formation : Cyclocondensation of substituted anthranilic acid derivatives with hydrazine or its analogs under reflux (ethanol or THF), followed by oxidation to stabilize the triazole ring .
Fluorophenyl and dimethoxybenzyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorophenyl groups, and reductive amination for the dimethoxybenzyl moiety .
- Key parameters : Monitor reaction temperature (70–100°C) and solvent polarity (THF, dioxane) to avoid side reactions. Use TLC or HPLC for intermediate validation .
Q. How to characterize the compound’s purity and structural integrity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₆H₂₂FN₅O₃: ~488.18) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are obtained .
Q. What solvents and conditions are optimal for solubility testing?
- Methodology :
- Test solubility in DMSO (commonly used for stock solutions), followed by dilution in PBS (pH 7.4) or ethanol for biological assays.
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Overlapping signals in ¹H NMR for methoxy and fluorophenyl groups.
- Approach : Use 2D NMR (COSY, HSQC) to decouple overlapping peaks. Compare with computational predictions (DFT-based chemical shift calculations) .
- Validation : Synthesize and analyze simplified analogs (e.g., des-fluoro or des-methoxy derivatives) to isolate spectral contributions .
Q. What strategies optimize yield in the final cyclization step?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, catalyst loading (e.g., Pd/C for coupling), and solvent ratios .
- Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side-product formation (e.g., 20% yield improvement vs. batch methods) .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Methodology :
- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or radioactive [γ-³²P]ATP assays.
- Molecular docking : Align the triazoloquinazoline core with ATP-binding pockets using software like AutoDock Vina. Focus on fluorophenyl and carboxamide interactions with hydrophobic pockets .
Q. How to address stability issues in biological assays?
- Methodology :
- LC-MS stability studies : Incubate the compound in plasma or buffer (pH 3–9) at 37°C. Monitor degradation products (e.g., hydrolysis of the carboxamide group).
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or albumin to reduce nonspecific binding .
Key Challenges and Recommendations
- Stereochemical control : The triazoloquinazoline core may exhibit planar chirality. Use chiral HPLC or asymmetric catalysis during synthesis .
- Bioavailability : LogP predictions (~3.5) suggest moderate permeability. Consider prodrug strategies (e.g., esterification of carboxamide) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
